molecular formula C16H24N2O3S B8134931 1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate

1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate

Cat. No.: B8134931
M. Wt: 324.4 g/mol
InChI Key: ARGGICXKOZNODB-UHFFFAOYSA-M
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Description

1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. This particular compound features a 1-butyl-2,3-dimethylimidazolium cation paired with a 4-methylbenzenesulfonate anion. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Imidazolium Cation: The imidazolium cation can be synthesized by alkylating 2,3-dimethylimidazole with 1-chlorobutane under basic conditions.

    Anion Exchange: The resulting 1-butyl-2,3-dimethylimidazolium chloride is then subjected to anion exchange with sodium 4-methylbenzenesulfonate.

Industrial production methods for ionic liquids often involve similar synthetic routes but are optimized for larger scales, focusing on cost efficiency, yield, and purity.

Chemical Reactions Analysis

1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-butyl-2,3-dimethyl-1H-imidazol-3-ium 4-methylbenzenesulfonate exerts its effects is largely dependent on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, reactivity, and stability of other molecules in solution . The 4-methylbenzenesulfonate anion can also participate in similar interactions, contributing to the overall properties of the ionic liquid .

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.C7H8O3S/c1-4-5-6-11-8-7-10(3)9(11)2;1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGGICXKOZNODB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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